Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound featuring a thiazole ring, a phthalazinone moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Phthalazinone Moiety: This step involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.
Introduction of the Thiazole Ring: The phthalazinone intermediate is then reacted with a thiazole derivative under specific conditions to introduce the thiazole ring.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and DNA.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.
Comparison with Similar Compounds
Similar Compounds
Ethyl [2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate: shares similarities with other thiazole and phthalazinone derivatives, such as:
Uniqueness
What sets This compound apart is its unique combination of functional groups, which may confer a distinct pharmacological profile and enhanced biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
Molecular Formula |
C21H24N4O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C21H24N4O4S/c1-4-29-19(27)9-14-12-30-21(22-14)23-18(26)10-17-15-7-5-6-8-16(15)20(28)25(24-17)11-13(2)3/h5-8,12-13H,4,9-11H2,1-3H3,(H,22,23,26) |
InChI Key |
HSEWLUJCFXYXOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)CC(C)C |
Origin of Product |
United States |
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